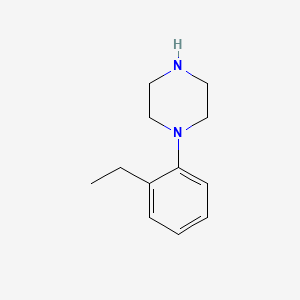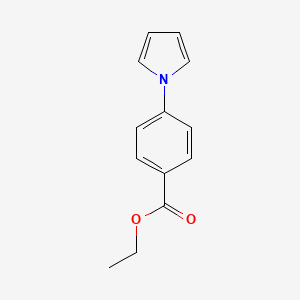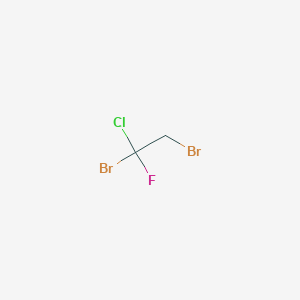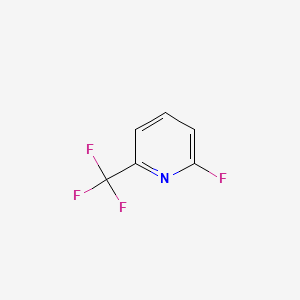
(1,3-Dimethyl-1H-pyrazol-5-yl)methanamine
Overview
Description
The compound "(1,3-Dimethyl-1H-pyrazol-5-yl)methanamine" is a derivative of the pyrazole class, which is known for its diverse pharmacological properties. Pyrazole derivatives have been extensively studied due to their central nervous system (CNS) depressant activity, potential anticonvulsant properties, and low acute toxicity. Some compounds in this class have also shown potential as antipsychotic agents without the typical interaction with dopamine receptors seen in clinically available antipsychotic drugs .
Synthesis Analysis
The synthesis of pyrazole derivatives, including those with CNS depressant and anticonvulsant activities, involves the formation of arylmethanones. For instance, (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone, a compound with a behavioral profile suggestive of antipsychotic activity, was synthesized and found to be active in behavioral animal tests . The synthesis of these compounds typically involves condensation reactions and may include the use of polyphosphoric acid or other reagents to facilitate the formation of the desired pyrazole ring .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic compound containing nitrogen atoms. The substitution pattern on the pyrazole ring, such as the presence of methyl groups at the 1- and 3-positions, significantly influences the biological activity of these compounds. For example, maximal activity was observed in compounds with methyl groups at these positions and a 3-chloro substituent on the phenyl ring .
Chemical Reactions Analysis
Pyrazole derivatives undergo various chemical reactions that are essential for their pharmacological effects. The reactivity of these compounds can be manipulated by introducing different functional groups, such as amino, imine, or hydroxy groups, which can act as isosteric replacements to modulate the activity of the compounds. For instance, the introduction of imine functionalities has been explored to create novel potential antipsychotic agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. These properties include solubility, melting points, and stability, which are important for their pharmacokinetic profiles. The characterization of these compounds often involves spectroscopic techniques such as FT-IR, DSC, NMR, and mass spectrometry to confirm their structure and purity .
Scientific Research Applications
Antipsychotic Potential
A series of novel compounds including "(1,3-Dimethyl-1H-pyrazol-5-yl)methanamine" derivatives have been evaluated for their antipsychotic-like profile. Unlike conventional antipsychotic agents, these compounds do not interact with dopamine receptors. They exhibit reduced spontaneous locomotion in mice without causing ataxia, indicating potential as antipsychotic agents without the typical side effects associated with dopamine receptor antagonism (Wise et al., 1987).
Antimicrobial and Anticancer Activity
Pyrazole derivatives have shown promising results as antimicrobial and anticancer agents. A study synthesized and characterized various "this compound" derivatives, which exhibited higher anticancer activity compared to the reference drug doxorubicin and demonstrated good to excellent antimicrobial activity (Hafez et al., 2016).
Novel Synthesis Methods
Research into novel synthesis methods for pyrazole derivatives includes the ambient-temperature synthesis of "this compound" derivatives. These methods are crucial for developing more efficient and environmentally friendly synthetic routes for producing these compounds (Becerra et al., 2021).
Biological Activity
Studies on the synthesis and biological activity of new pyrazole derivatives have shown that these compounds can be incorporated into various nitrogen and sulfur-containing heterocyclic compounds. These derivatives have been screened for their antibacterial activity, indicating the broad potential of "this compound" derivatives in developing new antibacterial agents (Al-Smaisim, 2012).
Corrosion Inhibitors
A theoretical study on bipyrazolic-type organic compounds, including derivatives of "this compound," explored their potential activity as corrosion inhibitors. The study provided insights into their inhibition efficiencies and reactive sites, contributing to the development of new materials for corrosion protection (Wang et al., 2006).
Safety and Hazards
properties
IUPAC Name |
(2,5-dimethylpyrazol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-5-3-6(4-7)9(2)8-5/h3H,4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAOWQCXPMWGSBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30361398 | |
| Record name | (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30361398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
499770-63-7 | |
| Record name | (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30361398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1,3-dimethyl-1H-pyrazol-5-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

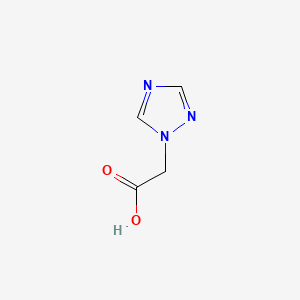
![N-[4-(Trifluoromethyl)phenyl]-2-fluorobenzamide](/img/structure/B1301143.png)
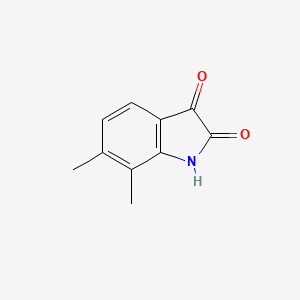
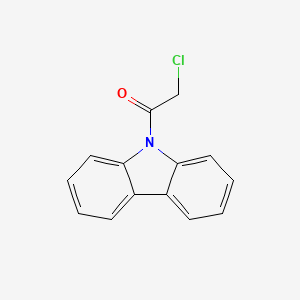
![4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1301150.png)
![8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B1301151.png)
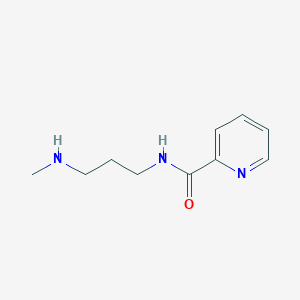
![5-[(Diethylamino)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B1301156.png)

